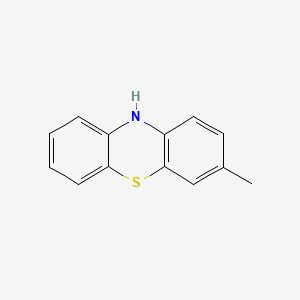![molecular formula C13H12N2OS B14153362 4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide CAS No. 355816-12-5](/img/structure/B14153362.png)
4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties.
Material Science: Schiff bases, including this compound, are used in the synthesis of metal complexes that have applications in catalysis and material science.
Biological Studies: The compound’s interaction with biological molecules such as proteins and nucleic acids is of interest for understanding its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide involves its ability to form complexes with metal ions and interact with biological molecules. The imine group (C=N) in the Schiff base can coordinate with metal ions, forming stable complexes that can exhibit various biological activities. These metal complexes can interact with DNA, proteins, and enzymes, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-[(3-methoxyphenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: This compound also contains a Schiff base and a thiophene ring, making it structurally similar.
2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline: Another Schiff base with a thiophene ring, used in similar applications.
Uniqueness
4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the benzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
355816-12-5 |
|---|---|
Fórmula molecular |
C13H12N2OS |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
4-[(3-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H12N2OS/c1-9-6-7-17-12(9)8-15-11-4-2-10(3-5-11)13(14)16/h2-8H,1H3,(H2,14,16) |
Clave InChI |
CRUXKDXFBYKRQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14153283.png)
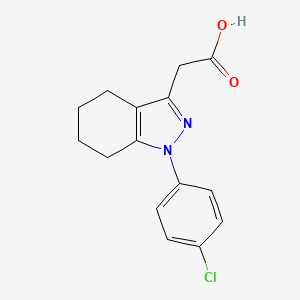
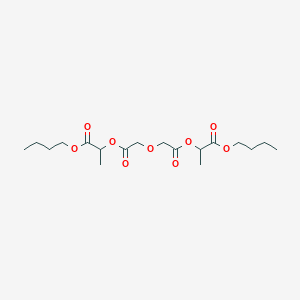
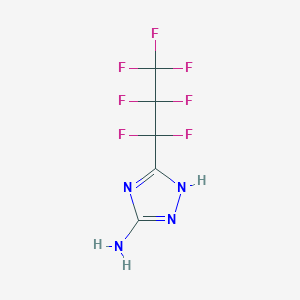
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
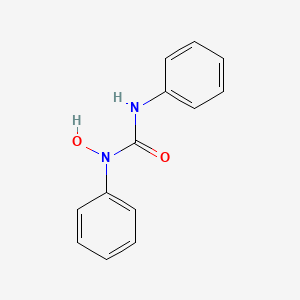
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)
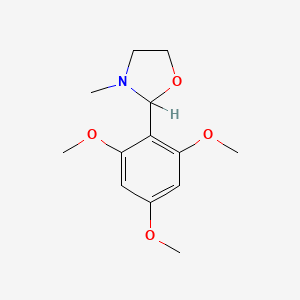
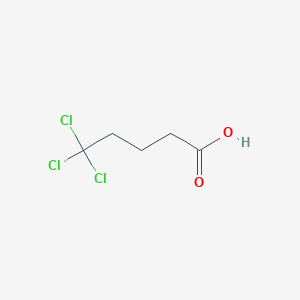
![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)
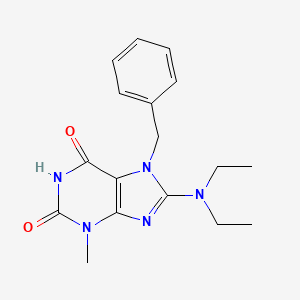
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
